molecular formula C15H22N2OS B4083019 3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide

3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide

Cat. No.: B4083019
M. Wt: 278.4 g/mol
InChI Key: RIJRUUOPRRMORV-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide is a synthetic organic compound belonging to the piperidine carbothioamide class. It features a piperidine ring core substituted with a hydroxymethyl group at the 3-position and a carbothioamide functional group at the 1-position, which is further modified with a N-(2-phenylethyl) substituent. This specific molecular architecture, combining a heterocyclic amine with a thioamide and an aromatic ethyl group, makes it a compound of significant interest in modern medicinal chemistry research . Piperidine and carbothioamide scaffolds are prevalent in pharmaceutical research due to their diverse biological activities . The carbothioamide group, in particular, is a key pharmacophore known for its ability to engage in hydrogen bonding and its role in inhibiting various enzymes . The 2-phenylethyl moiety is a common structural element found in many biologically active molecules, often associated with interactions at various neurological targets . This combination of functional groups suggests potential research applications for this compound as a valuable intermediate or building block in organic synthesis and drug discovery programs. It may be utilized in the development of novel ligands for central nervous system (CNS) targets or as a precursor for the synthesis of more complex chemical entities. Researchers can employ it to explore structure-activity relationships (SAR), particularly in the design of compounds that modulate enzyme or receptor function . This product is strictly for research use in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c18-12-14-7-4-10-17(11-14)15(19)16-9-8-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJRUUOPRRMORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=S)NCCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions, where formaldehyde or other hydroxymethylating agents are used.

    Attachment of the Phenylethyl Group: This step involves the alkylation of the piperidine ring with a phenylethyl halide or similar reagent.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbothioamide group can be reduced to form amines or other derivatives.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction of the carbothioamide group may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may have potential as a therapeutic agent for treating certain diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiourea Derivatives

The compound belongs to a broader class of heterocyclic thioureas, which exhibit diverse biological activities. Below is a comparative analysis of key structural analogs:

Key Structural Analogues

Compound Name N-Substituent Ring Substituent Antioxidant Activity (% Inhibition) Reference
N-(2-phenylethyl)piperidine-1-carbothioamide (B3) 2-phenylethyl None 84.4
N-(2-phenylethyl)morpholine-4-carbothioamide (B4) 2-phenylethyl Morpholine (oxygen atom) 86.7
N-Phenylpiperidine-1-carbothioamide Phenyl None Not tested (structural study)
N-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide 4-fluorophenyl 3-hydroxymethyl Not reported

Functional Insights

  • Piperidine vs. Morpholine Cores : Replacing piperidine (B3) with morpholine (B4) increases antioxidant activity (84.4% → 86.7%), likely due to morpholine’s oxygen atom enhancing electronic interactions or solubility .
  • N-Substituent Effects: 2-Phenylethyl (B3, Target): Balances lipophilicity and steric bulk, facilitating membrane penetration and receptor binding. 4-Fluorophenyl (): Introduces electron-withdrawing fluorine, which may alter electronic properties and metabolic stability .

Antioxidant Activity Trends

  • Electron-Donating Groups : In benzamide-based thioureas, methoxy (-OCH₃) and hydroxyl (-OH) substituents enhance activity (e.g., 87.7% inhibition for H10) by stabilizing radical intermediates .
  • Heterocyclic Modifications : Morpholine’s oxygen atom (B4) outperforms piperidine (B3), suggesting polar interactions are critical for activity .

Physicochemical Properties

  • Solubility : Hydroxymethyl and morpholine groups likely improve aqueous solubility compared to unsubstituted piperidine or phenyl derivatives.
  • Metabolic Stability : Fluorine () and hydroxymethyl groups may reduce susceptibility to cytochrome P450-mediated metabolism, extending half-life .

Biological Activity

3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications, particularly in the fields of neuropharmacology and oncology.

Chemical Structure

The compound features a piperidine ring with a hydroxymethyl group and a phenylethyl substituent, which may influence its biological interactions. The presence of the carbothioamide moiety is significant as it can participate in various biochemical pathways.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thioamide groups have shown promise against various bacterial strains.
  • Anticancer Properties : Thiosemicarbazones and related derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Structures analogous to the target compound have been investigated for their potential in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities Related to Similar Compounds

Activity TypeExample CompoundsMechanism of ActionReferences
AntimicrobialThiosemicarbazonesInhibition of bacterial protein synthesis
AnticancerPyrazole derivativesInduction of apoptosis in cancer cells
NeuroprotectivePiperidine derivativesModulation of neurotransmitter systems

Antimicrobial Activity

A study focusing on thioamide derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival. The compound's structural features, particularly the thioamide linkage, were pivotal in enhancing its antimicrobial potency.

Anticancer Potential

Research on similar piperidine derivatives has shown promising results in vitro against various cancer cell lines, including breast and lung cancer. The mechanism often involves the activation of apoptotic pathways, leading to increased cell death. For instance, a series of piperidine-based compounds were evaluated for their cytotoxic effects, revealing IC50 values in the micromolar range, indicating their potential as anticancer agents.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of compounds with similar structures. For example, certain piperidine derivatives were found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide be optimized for reproducibility and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain stability of heat-sensitive intermediates (e.g., thioamide formation at 0–5°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution in carbothioamide synthesis .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves separation of byproducts .
    • Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity via NMR (¹H/¹³C) and elemental analysis .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies substituents on the piperidine ring (e.g., hydroxymethyl group at δ ~3.5–4.0 ppm) and aromatic protons from the phenylethyl moiety (δ ~7.2–7.4 ppm). ¹³C NMR confirms carbonyl/thioamide signals (δ ~170–180 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) .
  • FT-IR : Key peaks include N-H stretching (~3300 cm⁻¹) and C=S (~1250 cm⁻¹) .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase inhibition) .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) quantify affinity (IC₅₀ values) .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the hydroxymethyl group (e.g., replace with sulfonamide) or phenylethyl chain (e.g., halogenated derivatives) to probe steric/electronic effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target active sites. Compare with negative controls (e.g., inactive enantiomers) .
  • Data Integration : Cross-reference biological activity with physicochemical descriptors (logP, polar surface area) to identify selectivity drivers .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardization : Use identical assay conditions (e.g., buffer pH, incubation time) and reference compounds (e.g., staurosporine for kinase inhibition) .
  • Data Normalization : Apply Z-score normalization to account for inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .

Q. What computational strategies enhance reaction design and mechanistic understanding?

  • Methodological Answer :

  • Reaction Path Prediction : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates in thioamide formation .
  • Machine Learning : Train models on PubChem datasets to predict optimal solvent/reagent combinations for yield improvement .
  • Kinetic Modeling : Use software like COPASI to simulate reaction rates under varying temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide
Reactant of Route 2
3-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide

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